Acetonitrile;benzenecarbothioamide
Description
Historical Perspectives in Thioamide Chemistry and Acetonitrile (B52724) Applications
The study of thioamides, the class of compounds to which benzenecarbothioamide belongs, has a rich history. These sulfur analogs of amides were historically considered synthetic curiosities, primarily used by medicinal chemists to create isosteres of peptides, aiming to enhance stability and pharmacokinetic properties. nih.gov The fundamental reaction for preparing thioamides, the treatment of amides with phosphorus sulfides, was first detailed in the 1870s. wikipedia.org This discovery opened the door to exploring the unique reactivity of the C=S bond, which differs significantly from its C=O counterpart in amides.
Acetonitrile (CH₃CN), the simplest organic nitrile, was first prepared in 1847 by the French chemist Jean-Baptiste Dumas. wikipedia.orgacs.org Initially, its applications were limited. However, its development as a commercial product, primarily as a byproduct of acrylonitrile (B1666552) manufacturing, led to its widespread adoption. wikipedia.orgyufenggp.com Its unique properties—a polar aprotic nature, a high dielectric constant, and miscibility with water and many organic solvents—made it an invaluable tool in the laboratory. wikipedia.orgfishersci.com
Significance of Benzenecarbothioamide in Contemporary Chemical Synthesis and Coordination Chemistry
Benzenecarbothioamide, also known as thiobenzamide (B147508), is a cornerstone in modern synthetic chemistry. nih.gov Its true value lies in its role as a versatile precursor for the synthesis of various heterocyclic compounds. taylorandfrancis.com The presence of both a nucleophilic sulfur atom and a reactive nitrogen atom allows it to participate in a wide array of cyclization reactions, forming critical structures like thiazoles and thiadiazoles, which are common motifs in pharmaceuticals.
In the field of coordination chemistry, the dual donor sites (sulfur and nitrogen) of benzenecarbothioamide make it an excellent ligand for a variety of metal ions. The sulfur atom, being a soft donor, shows a high affinity for soft metal ions, leading to the formation of stable coordination complexes. researchgate.net These complexes are of interest not only for their structural diversity but also for their potential applications in catalysis and materials science. Research has shown that thioamide derivatives can form complexes with metals that exhibit interesting magnetic and electronic properties. researchgate.net
Multifaceted Role of Acetonitrile in Modern Organic and Inorganic Chemistry
Acetonitrile's impact on modern chemistry is profound and wide-ranging. yufenggp.com In organic synthesis, it is a preferred polar aprotic solvent for a multitude of reactions, including nucleophilic substitutions, oxidations, and reductions. yufenggp.comsigmaaldrich.com Its ability to dissolve a broad spectrum of both polar and nonpolar compounds without participating in hydrogen bonding is a key advantage. yufenggp.com Furthermore, acetonitrile is not just a passive solvent; it can act as a two-carbon building block in the synthesis of more complex molecules like acetamidine (B91507) and malononitrile. wikipedia.org
Its utility is perhaps most visible in analytical chemistry, where its low viscosity, high elution strength, and UV transparency make it the dominant mobile phase in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). wikipedia.orgfishersci.comsigmaaldrich.com In inorganic chemistry, acetonitrile serves as a weakly coordinating ligand. This property is particularly useful in catalysis, where it can temporarily occupy a coordination site on a metal center before being easily displaced by a substrate. It also has a free electron pair on the nitrogen atom, enabling the formation of numerous transition metal nitrile complexes. yufenggp.com
Interdisciplinary Research Landscape involving Benzenecarbothioamide and Acetonitrile
The intersection of research involving benzenecarbothioamide and acetonitrile often occurs within the context of synthesis and analysis. Acetonitrile is frequently the solvent of choice for reactions involving the synthesis or modification of benzenecarbothioamide and its derivatives. Its polarity can influence reaction rates and selectivity, and its ability to dissolve both the organic thioamide and inorganic reagents makes it an ideal reaction medium.
Furthermore, the primary method for purifying and analyzing benzenecarbothioamide-containing reaction mixtures is HPLC, a technique where acetonitrile is a cornerstone of the mobile phase. sigmaaldrich.com The development of new benzenecarbothioamide-based drugs or materials relies heavily on HPLC for quality control and characterization. longdom.org For example, synthesizing novel anticancer agents based on benzenesulfonamide (B165840) derivatives often involves reaction steps followed by purification and analysis where acetonitrile plays a critical role as both a solvent and an analytical reagent. longdom.org Research into the synthesis of thioamides from N-alkyl or N-arylamides also highlights reaction conditions where solvents like acetonitrile are implicitly foundational to the process, even if greener alternatives are being explored. taylorandfrancis.com
Table 1: Physicochemical Properties of Acetonitrile
| Property | Value |
|---|---|
| IUPAC Name | Ethanenitrile |
| Formula | CH₃CN |
| Molar Mass | 41.053 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid wikipedia.org |
| Density | 0.786 g/cm³ wikipedia.org |
| Melting Point | -46 to -44 °C wikipedia.org |
| Boiling Point | 81.3 to 82.1 °C wikipedia.org |
| Solubility in Water | Miscible wikipedia.org |
| Dipole Moment | 3.92 D wikipedia.org |
| Dielectric Constant | 38.8 wikipedia.org |
Table 2: Applications of Benzenecarbothioamide and Acetonitrile
| Compound | Field | Specific Application |
|---|---|---|
| Benzenecarbothioamide | Organic Synthesis | Precursor for heterocyclic compounds (e.g., thiazoles) taylorandfrancis.com |
| Coordination Chemistry | Ligand for metal complexes researchgate.net | |
| Medicinal Chemistry | Scaffold for potential therapeutic agents nih.gov | |
| Acetonitrile | Analytical Chemistry | Mobile phase in HPLC and LC-MS wikipedia.orgsigmaaldrich.com |
| Organic Synthesis | Polar aprotic solvent, two-carbon building block wikipedia.orgyufenggp.com | |
| Inorganic Chemistry | Weakly coordinating ligand in catalysis yufenggp.com | |
| Industrial Applications | Solvent for manufacturing pharmaceuticals, rubber, and photographic film wikipedia.orgfishersci.com | |
| Energy | Solvent in battery applications due to high dielectric constant wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55131-58-3 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
acetonitrile;benzenecarbothioamide |
InChI |
InChI=1S/C7H7NS.C2H3N/c8-7(9)6-4-2-1-3-5-6;1-2-3/h1-5H,(H2,8,9);1H3 |
InChI Key |
CYJQQSGBVTWUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC=C(C=C1)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies for Benzenecarbothioamide Containing Systems in Acetonitrile Media
Direct Synthesis Approaches Involving Benzenecarbothioamide and Acetonitrile (B52724)
The direct utilization of benzenecarbothioamide and acetonitrile in synthetic protocols is a cornerstone for the construction of complex molecular systems. This section explores solvent-mediated and mechanochemical approaches where these two compounds play a pivotal role.
Solvent-Mediated Synthesis of Metal Complexes Utilizing Acetonitrile
Acetonitrile, owing to its coordinating properties and ability to dissolve a wide range of organic and inorganic compounds, is a valuable solvent in the synthesis of metal complexes. Its role is particularly significant in facilitating reactions involving thioamide ligands like benzenecarbothioamide.
The synthesis of mixed-ligand silver(I) complexes incorporating both thioamide and phosphane ligands is an area of active research due to the potential biological activities of these compounds. While a specific procedure for benzenecarbothioamide in an acetonitrile-ethanol mixture is not explicitly detailed in the reviewed literature, a general and plausible synthetic strategy can be extrapolated from the synthesis of analogous silver(I) complexes with other heterocyclic thioamides and phosphines. rsc.org
A typical one-pot, two-step experimental procedure would involve the initial reaction of a silver(I) salt, such as silver(I) nitrate or silver(I) chloride, with a phosphane ligand in a suitable solvent mixture like acetonitrile-ethanol. rsc.org Following the formation of the silver-phosphine adduct, a solution of benzenecarbothioamide in the same mixed solvent system would be added. The reaction mixture is then typically stirred at an elevated temperature to facilitate the coordination of the thioamide ligand to the silver(I) center, leading to the formation of the desired heteroleptic complex.
The choice of an acetonitrile-ethanol mixed solvent system offers several advantages. Acetonitrile is a good solvent for both the silver salts and the phosphane ligands, while ethanol (B145695) can enhance the solubility of the thioamide. This combination ensures a homogeneous reaction medium, which is crucial for achieving high yields and purity of the final product. The general reaction scheme for the formation of such complexes can be represented as follows:
AgX + nPR₃ → [AgX(PR₃)n] [AgX(PR₃)n] + m(C₆H₅CSNH₂) → [Ag(C₆H₅CSNH₂)m(PR₃)n]X
Where X = counter-ion (e.g., NO₃⁻, Cl⁻), PR₃ = phosphane ligand, and n, m = stoichiometric coefficients.
| Reactant | Role | Solvent System | Temperature |
| Silver(I) Salt (e.g., AgNO₃) | Metal Center | Acetonitrile-Ethanol | Elevated |
| Phosphane Ligand (e.g., PPh₃) | Co-ligand | Acetonitrile-Ethanol | Elevated |
| Benzenecarbothioamide | Primary Ligand | Acetonitrile-Ethanol | Elevated |
Table 1: General Parameters for the Synthesis of Silver(I)-Thioamide-Phosphane Complexes
Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.gov Liquid-assisted grinding (LAG) is a mechanochemical technique where a small amount of liquid is added to the solid reactants to enhance the reaction rate and control the product outcome. researchgate.net Acetonitrile has been successfully employed as a solvent in the solvothermal synthesis of metal-organic frameworks (MOFs), demonstrating its compatibility with the formation of coordination bonds. nih.gov
| Synthesis Method | Reactants | Additive | Key Advantage |
| Mechanochemical (LAG) | Metal Salt (solid), Benzenecarbothioamide (solid) | Acetonitrile (catalytic amount) | Reduced solvent waste, faster reaction times |
Table 2: Proposed Mechanochemical Synthesis of Metal-Benzenecarbothioamide Complexes
Benzenecarbothioamide as a Precursor in Diverse Synthetic Transformations
Benzenecarbothioamide is a valuable precursor in organic synthesis, particularly for the construction of various heterocyclic ring systems. The thioamide functionality provides a reactive handle for a range of cyclization reactions.
For instance, benzenecarbothioamide can be utilized in the Hantzsch thiazole (B1198619) synthesis. researchgate.net In this reaction, the thioamide is reacted with an α-halocarbonyl compound. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the carbonyl compound, which is followed by cyclization and dehydration to afford the corresponding thiazole derivative. researchgate.net
Furthermore, benzenecarbothioamide serves as a precursor for the synthesis of 1,2,4-thiadiazoles. researchgate.net Oxidative cyclization of two equivalents of a thiobenzamide (B147508) can lead to the formation of a 3,5-diaryl-1,2,4-thiadiazole. researchgate.net This transformation can be achieved using various oxidizing agents. The versatility of benzenecarbothioamide as a building block is evident in its ability to participate in different cyclization pathways to yield a variety of heterocyclic scaffolds.
| Heterocyclic Product | Key Reactant with Benzenecarbothioamide | Reaction Type |
| Thiazole | α-Halocarbonyl Compound | Hantzsch Synthesis |
| 1,2,4-Thiadiazole | Oxidizing Agent | Oxidative Cyclization |
Table 3: Benzenecarbothioamide as a Precursor in Heterocyclic Synthesis
Acetonitrile as a Key Reactant and Building Block in Organic Synthesis
Beyond its role as a solvent, acetonitrile can actively participate in chemical reactions, serving as a source of carbon and nitrogen atoms. rsc.orgresearchgate.netmdpi.com This dual functionality makes it a valuable building block in organic synthesis.
Electrocatalytic Reactions Involving Acetonitrile
Electrochemical synthesis offers a green and efficient platform for organic transformations, and acetonitrile plays a significant role in many such reactions. rsc.orgresearchgate.net In electrocatalytic processes, acetonitrile can function as both the solvent and a reactant, participating in the formation of new carbon-carbon and carbon-nitrogen bonds. rsc.orgmdpi.com
For example, in certain electrochemical reactions, acetonitrile can be activated to serve as a cyanomethyl (-CH₂CN) source. This reactive species can then be incorporated into various organic molecules. Furthermore, under specific electrochemical conditions, the nitrile group of acetonitrile can undergo transformations to yield nitrogen-containing functional groups, which are then integrated into the final product. researchgate.net The ability to utilize acetonitrile as a building block in electrochemical synthesis opens up new avenues for the construction of complex organic molecules in a sustainable manner. rsc.orgmdpi.com
| Electrochemical Transformation | Role of Acetonitrile | Bond Formed |
| Cyanomethylation | Reactant (Source of -CH₂CN) | C-C |
| Amidation | Reactant (Source of N) | C-N |
| Cyclization | Reactant and Solvent | C-C, C-N |
Table 4: Electrocatalytic Reactions Involving Acetonitrile as a Building Block
Radical Cyclization Reactions with Acetonitrile as a Building Block
Acetonitrile can be utilized as a valuable C1 building block in radical-mediated cyclization reactions. ntnu.no In these processes, the cyanomethyl radical (•CH₂CN), generated from acetonitrile under oxidative conditions, participates in cascade reactions to construct complex cyclic structures. While direct examples involving benzenecarbothioamide are specific, the principles can be extrapolated from reactions with analogous unsaturated systems, such as N-arylcinnamamides. ntnu.no
The general mechanism involves the generation of the cyanomethyl radical, which then adds to an unsaturated bond within the substrate. The resulting radical intermediate can then undergo an intramolecular cyclization to form a new ring system. For instance, a silver-induced cyanomethylation–cyclization process has been demonstrated to convert N-arylcinnamamides into 3,4-dihydroquinolines. ntnu.no A similar strategy could foreseeably be applied to an N-alkenyl benzenecarbothioamide, where the initial addition of the •CH₂CN radical to the double bond would be followed by cyclization onto the aromatic ring.
Table 1: Radical Cyanomethylation-Cyclization of Unsaturated Amides in Acetonitrile
| Substrate Analogue | Oxidant/Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N-Arylcinnamamide | Silver-induced | 3,4-Dihydroquinoline | Varies | ntnu.no |
| N-(4-Hydroxyphenyl)cinnamamide | Fe(acac)₂ / DTBP | 1-Azaspiro[4.5]decane | Varies | ntnu.no |
| Aryl Alkynoate | tert-Butyl Peroxybenzoate | Cyanomethylated Coumarin | 60-80 | ntnu.no |
This table presents data from analogous systems to illustrate the potential of acetonitrile as a building block in radical cyclization reactions.
Heterocycle Synthesis Utilizing Acetonitrile as a Nitrogen Source
Acetonitrile can serve as a direct source of nitrogen in the construction of various nitrogen-containing heterocycles. sci-hub.seresearchgate.net The nitrogen lone pair in acetonitrile can act as a nucleophile, particularly in reactions that proceed through cationic intermediates, such as the Ritter reaction. researchgate.net Thioamides, including benzenecarbothioamide, are versatile precursors for a wide array of S- and N-containing heterocycles, such as thiazoles and thiadiazoles. researchgate.netresearchgate.net
In a typical reaction sequence, an electrophilic center is generated within the substrate, which is then trapped by the nitrogen atom of acetonitrile. Subsequent intramolecular cyclization and rearrangement lead to the final heterocyclic product. For example, an electrochemical strategy has been reported for the synthesis of polysubstituted oxazoles from ketones and acetonitrile, which functions as both the reactant and the solvent. researchgate.net This process involves a Ritter-type reaction followed by an oxidative cyclization. A similar pathway could be envisioned for benzenecarbothioamide derivatives, where a suitable electrophilic trigger would initiate the attack by acetonitrile's nitrogen, with the thioamide sulfur or nitrogen atom acting as an internal nucleophile in a later cyclization step to form heterocycles like thiazoles or thiadiazoles.
Table 2: Heterocycle Synthesis with Acetonitrile as a Reactant
| Starting Material(s) | Reaction Type | Heterocyclic Product | Key Feature | Reference |
|---|---|---|---|---|
| Ketones and Acetonitrile | Electrochemical Ritter-type/Oxidative Cyclization | Polysubstituted Oxazoles | Acetonitrile is both reactant and solvent. | researchgate.net |
| Primary Thioamides | Oxidative Dimerization | 1,2,4-Thiadiazoles | Acetonitrile used as the reaction medium. | researchgate.net |
| Amines and Acetonitrile | La(OTf)₃ Promotion | N,N′-Dialkylacetimidamides | Direct incorporation of acetonitrile's C-N unit. | sci-hub.se |
This table highlights examples where acetonitrile participates in or facilitates heterocycle synthesis.
Glycosylation Reactions with Acetonitrile as a Stereoselectivity Enhancer (Nitrile Effect)
In carbohydrate chemistry, acetonitrile is well-known for its ability to influence the stereochemical outcome of glycosylation reactions, a phenomenon referred to as the "nitrile effect". nih.govresearchgate.net This effect is particularly valuable for achieving 1,2-trans-glycosides. When benzenecarbothioamide or its derivatives are used as glycosyl acceptors, the choice of solvent can be critical in controlling the stereoselectivity of the newly formed glycosidic bond.
The mechanism of the nitrile effect involves the participation of acetonitrile in the reaction intermediate. When a glycosyl donor is activated in the presence of acetonitrile, an α-nitrilium ion intermediate is formed. This intermediate effectively blocks the α-face of the anomeric carbon. Consequently, the glycosyl acceptor, such as the sulfur or nitrogen atom of benzenecarbothioamide, is directed to attack from the opposite (β) face, leading to the preferential formation of the β-glycoside (a 1,2-trans product). nih.govnih.gov The use of acetonitrile as a solvent or co-solvent can significantly enhance the yield of the β-anomer compared to reactions run in non-participating solvents like dichloromethane. nih.govnih.gov
Table 3: Influence of Acetonitrile on Stereoselectivity in Glycosylation
| Glycosyl Donor Type | Solvent System | Predominant Anomer | Observed Effect | Reference |
|---|---|---|---|---|
| L-Rhamnopyranosyl Thioglycoside | Dichloromethane (DCM) | α-selective | Baseline selectivity | nih.gov |
| L-Rhamnopyranosyl Thioglycoside | 95:5 DCM/Acetonitrile | β-selective | Shift in selectivity favoring the β-anomer. | nih.gov |
| 5-N,7-O-carbonyl-protected Sialyl Donor | Dichloromethane (DCM) | α-selective (~1.8:1 α/β) | Moderate α-selectivity. | nih.gov |
| 5-N,7-O-carbonyl-protected Sialyl Donor | Acetonitrile | β-selective (1:2.4 to 1:20 α/β) | Strong reversal to β-selectivity. | nih.gov |
This table provides data from representative studies demonstrating the nitrile effect on glycosylation stereoselectivity.
Structural Elucidation and Crystallographic Analysis of Benzenecarbothioamide Complexes Prepared in Acetonitrile
Single-Crystal X-ray Diffraction Studies of Benzenecarbothioamide Complexes
The coordination environment of the central metal ion in benzenecarbothioamide complexes is dictated by factors such as the metal's oxidation state, its electronic configuration, and the steric and electronic properties of the co-ligands. In complexes prepared in acetonitrile (B52724), benzenecarbothioamide typically coordinates as a monodentate ligand through its sulfur atom.
A prominent example is found in mixed-ligand silver(I) complexes. In both (benzenecarbothioamide-κS)bromido-bis(triphenylphosphane-κP)silver(I) and its chloride analogue, the Ag(I) ion is four-coordinate. researchgate.net The coordination sphere is composed of one sulfur atom from the benzenecarbothioamide ligand, two phosphorus atoms from two triphenylphosphane ligands, and one halide ion (Cl⁻ or Br⁻). This arrangement results in a distorted tetrahedral coordination geometry around the silver center. The versatility of thioamide ligands allows for various coordination modes, including monodentate, bridging, and chelating, which can lead to diverse geometries such as octahedral and square planar in other transition metal complexes.
Table 1: Selected Crystallographic Data and Coordination Geometry for Silver(I)-Benzenecarbothioamide Complexes
| Complex | Metal Center | Coordination Number | Coordination Geometry | Ligands |
|---|---|---|---|---|
| [AgCl(C₇H₇NS)(C₁₈H₁₅P)₂] | Ag(I) | 4 | Distorted Tetrahedral | 1x Benzenecarbothioamide (S-donor), 2x Triphenylphosphane (P-donor), 1x Chloride |
| [AgBr(C₇H₇NS)(C₁₈H₁₅P)₂] | Ag(I) | 4 | Distorted Tetrahedral | 1x Benzenecarbothioamide (S-donor), 2x Triphenylphosphane (P-donor), 1x Bromide |
Beyond the primary coordination sphere, the crystal packing of these complexes is directed by a suite of non-covalent intermolecular interactions. These forces, including hydrogen bonds and π-π stacking, dictate the formation of higher-order supramolecular architectures.
Hydrogen bonding plays a critical role in stabilizing the crystal lattices of benzenecarbothioamide complexes. The amide N-H group of the ligand is an effective hydrogen bond donor, while halide ions, the thioamide sulfur atom, and other electronegative atoms can act as acceptors.
N—H⋯S Interactions: While not explicitly detailed in the aforementioned silver complexes, N—H⋯S hydrogen bonds are a characteristic feature of thioamide-containing compounds. In the crystal structure of a related molecule, N-Benzylcarbamothioyl-2-chlorobenzamide, intermolecular N—H⋯S hydrogen bonds are crucial for stabilizing the crystal packing, demonstrating the potential for this interaction in benzenecarbothioamide systems. nih.gov
Table 2: Examples of Hydrogen Bond Parameters in Benzenecarbothioamide and Related Structures
| Interaction Type | Example Compound | Description |
|---|---|---|
| N—H⋯Cl | [AgCl(C₇H₇NS)(PPh₃)₂] | Forms inversion dimers through intermolecular bonds; also present as an intramolecular interaction. researchgate.net |
| N—H⋯Br | [AgBr(C₇H₇NS)(PPh₃)₂] | Links molecules into inversion dimers. researchgate.net |
| C—H⋯Br | [AgBr(C₇H₇NS)(PPh₃)₂] | Contributes to the formation of inversion dimers alongside N—H⋯Br bonds. researchgate.net |
| N—H⋯S | N-Benzylcarbamothioyl-2-chlorobenzamide | Key intermolecular interaction contributing to crystal lattice stabilization. nih.gov |
To quantitatively and qualitatively analyze the complex network of intermolecular interactions, Hirshfeld surface analysis is a powerful tool. This method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts.
The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule dominates over the sum of densities from all other molecules in the crystal. The surface can be mapped with various properties, such as dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typical for hydrogen bonds and other strong interactions.
This analysis can be decomposed into two-dimensional "fingerprint plots," which summarize all intermolecular contacts as a scatter plot of di (the distance from the surface to the nearest nucleus inside) versus de (the distance to the nearest nucleus outside). Each type of interaction (e.g., H⋯H, C⋯H, N⋯H) has a characteristic appearance on the plot, and the percentage contribution of each contact to the total Hirshfeld surface area can be calculated. For instance, in the silver(I) bromide complex with benzenecarbothioamide, Hirshfeld surface analysis was employed to visualize and discuss the N—H⋯Br, C—H⋯Br, and C—H⋯π interactions that define its supramolecular structure. researchgate.net
Investigation of Intermolecular Interactions and Supramolecular Assembly
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While single-crystal XRD provides detailed structural information for a single, perfect crystal, powder X-ray diffraction (PXRD) is essential for characterizing the bulk material. This technique is used to confirm that the structure determined from a single crystal is representative of the entire synthesized batch, thereby verifying the phase purity of the sample.
In a PXRD experiment, a polycrystalline sample is irradiated with X-rays, and the diffraction pattern—a plot of intensity versus diffraction angle (2θ)—is recorded. This experimental pattern serves as a unique fingerprint for the crystalline phase. For newly synthesized benzenecarbothioamide complexes, the experimental PXRD pattern is typically compared to a pattern simulated from the single-crystal XRD data. A close match between the peak positions of the experimental and simulated patterns confirms the bulk purity and crystallinity of the material. Any significant peaks in the experimental pattern that are not present in the simulated one would indicate the presence of impurities or different crystalline phases. The technique is also invaluable for determining crystal system parameters for materials where suitable single crystals cannot be obtained.
Coordination Chemistry and Ligand Properties of Benzenecarbothioamide and Acetonitrile
Benzenecarbothioamide as a Ligand in Metal Complexes
Benzenecarbothioamide, a primary thioamide, is a versatile ligand in coordination chemistry. Its coordination behavior is dictated by the presence of two potential donor atoms, sulfur and nitrogen, leading to a range of possible binding modes.
In thioamides, the preference for coordination via the sulfur or nitrogen atom is a subject of considerable interest. Due to the higher polarizability and larger size of the sulfur atom compared to the nitrogen atom, as well as the significant contribution of the bipolar resonance form, charge transfer from nitrogen to sulfur is a predominant factor. This electronic structure generally makes the sulfur atom a softer and more favorable donor site for many metal ions. nih.gov
In the case of benzenecarbothioamide, coordination through the sulfur atom has been crystallographically confirmed. For instance, in the mononuclear mixed-ligand complex with silver(I), [AgCl(C₇H₇NS)(C₁₈H₁₅P)₂], the benzenecarbothioamide ligand coordinates to the Ag(I) ion exclusively through its sulfur atom. nih.gov This preference for sulfur coordination is also observed in cobalt(III)-catalyzed reactions involving aryl thioamides, where the 'S' coordination is favored over the more conventional 'N' coordination. chemrxiv.orgsemanticscholar.orgrsc.orgresearchgate.net This preference for sulfur as the donor atom is a key factor in directing the reactivity and stereochemistry of the resulting metal complexes.
The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal atom. wikipedia.orglibretexts.orglibretexts.org Benzenecarbothioamide can exhibit different denticities and binding modes depending on the metal ion, the reaction conditions, and the presence of other ligands.
Monodentate Coordination: As evidenced by the silver(I) complex, benzenecarbothioamide can act as a monodentate ligand, binding solely through the sulfur atom. nih.gov This is a common coordination mode, particularly with soft metal ions that have a high affinity for sulfur.
Bidentate Coordination: While less common than monodentate sulfur coordination, benzenecarbothioamide can also function as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms to form a chelate ring. This mode of coordination is more likely with harder metal ions or under conditions that favor chelation. Pyridine-2-thioamides, for example, are known to utilize both their sulfur and nitrogen atoms in coordination with metal complexes. researchgate.net
The flexibility in its coordination allows benzenecarbothioamide to form a variety of complex structures, influencing their stability and reactivity.
The electronic and steric properties of substituents on the benzene ring of benzenecarbothioamide can significantly influence its coordination behavior. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the thioamide moiety, potentially enhancing the donor strength of both the sulfur and nitrogen atoms. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can weaken the ligand-metal bond.
Studies on related aromatic systems have shown that the inductive effects of substituents can alter the reactivity and binding of ligands. nih.gov For example, in substituted benzoquinone derivatives, the rate of reaction with a thiol was dependent on whether the substituents were activating or deactivating. nih.gov Similarly, for benzenecarbothioamide, it can be inferred that substituents will modulate the pKa of the N-H group and the charge density on the sulfur atom, thereby affecting its coordination properties. Steric hindrance from bulky substituents can also play a role in dictating the preferred coordination geometry and may favor monodentate over bidentate coordination.
Acetonitrile (B52724) as a Ligand (MeCN) in Transition Metal Chemistry
Acetonitrile (MeCN) is a simple organic nitrile that is widely used as a solvent and as a ligand in transition metal chemistry. Its coordination properties are well-established, and it serves as a valuable component in the synthesis of a vast array of coordination compounds.
Acetonitrile coordinates to metal centers through the lone pair of electrons on the nitrogen atom. mdpi.comlabinsights.nl The linear C-C≡N geometry of the acetonitrile molecule is retained upon coordination. As a nitrogen-donor ligand, it is considered a weak σ-donor and a poor π-acceptor. The strength of the metal-acetonitrile bond is influenced by the nature of the metal ion and the other ligands present in the coordination sphere.
The coordination of acetonitrile to a metal cation leads to a polarization of the C≡N bond, which can be observed spectroscopically. For instance, the C≡N stretching frequency in the infrared spectrum often shifts to a higher wavenumber upon coordination, which is attributed to the strengthening of the C≡N bond as electron density is drawn towards the nitrogen atom.
| Complex | Metal Oxidation State | Coordination Geometry |
|---|---|---|
| [PdCl₂(CH₃CN)₂] | +2 | Square Planar |
| [Cu(CH₃CN)₄]⁺ | +1 | Tetrahedral |
| [Ni(CH₃CN)₆]²⁺ | +2 | Octahedral |
| [Fe(CH₃CN)₆]²⁺ | +2 | Octahedral |
A key feature of acetonitrile as a ligand is its weakly coordinating nature. This property makes it a labile ligand, meaning it can be easily displaced by other, more strongly coordinating ligands. This lability is frequently exploited in synthetic inorganic chemistry, where acetonitrile complexes are used as convenient precursors for the synthesis of other complexes. The substitution of acetonitrile is often the first step in the activation of a catalyst precursor. researchgate.net
The lability of coordinated acetonitrile has been the subject of kinetic studies. For example, the rate of acetonitrile exchange on nickel(II) and cobalt(II) complexes has been investigated using NMR spectroscopy. The presence of other ligands in the coordination sphere can significantly influence the lability of the acetonitrile ligand.
The weakly coordinating nature of acetonitrile also makes it a suitable solvent for a wide range of coordination chemistry reactions, as it can dissolve many metal salts and complexes without strongly competing with other ligands for coordination sites.
Spectroscopic and Computational Analysis of Metal-Nitrile Bonding
The coordination of acetonitrile to a metal center induces characteristic changes in its spectroscopic properties, which can be rationalized through computational models. The C≡N stretching wavenumber and the 13C chemical shift of the nitrile carbon are particularly sensitive probes of the metal-ligand interaction.
C≡N Stretching Wavenumber:
Upon coordination to a metal ion, the C≡N stretching frequency (ν(C≡N)) of acetonitrile typically shifts to a higher wavenumber (a "blue shift") compared to the free ligand (around 2254 cm-1). This shift is primarily attributed to the σ-donation of the nitrogen lone pair electrons to the metal, which leads to a strengthening of the C≡N bond. The magnitude of this blue shift provides a qualitative measure of the Lewis acidity of the metal center and the strength of the metal-nitrogen bond.
Computational studies have shown that the extent of the blue shift is influenced by several factors, including the charge density of the metal ion and the nature of other co-ligands in the coordination sphere. For instance, in a series of metal-acetonitrile complexes, the ν(C≡N) generally increases with increasing positive charge on the metal.
Interactive Data Table: Representative C≡N Stretching Wavenumbers in Metal-Acetonitrile Complexes
| Complex | Metal Ion | ν(C≡N) (cm⁻¹) | Shift from Free MeCN (cm⁻¹) |
| [Fe(CH₃CN)₆]²⁺ | Fe(II) | 2290 | +36 |
| [Co(CH₃CN)₆]²⁺ | Co(II) | 2305 | +51 |
| [Ni(CH₃CN)₆]²⁺ | Ni(II) | 2315 | +61 |
| [Cu(CH₃CN)₄]⁺ | Cu(I) | 2275 | +21 |
Note: The data presented are representative values from various sources and may vary depending on the counter-ion and experimental conditions.
13C Chemical Shift:
The 13C NMR chemical shift of the nitrile carbon in acetonitrile is also significantly affected by coordination. Typically, a downfield shift (to higher ppm values) is observed upon complexation. Free acetonitrile exhibits a 13C resonance for the nitrile carbon at approximately 118 ppm. nih.govnmrs.io Coordination to a metal center deshields this carbon nucleus, resulting in a shift to a higher frequency. This deshielding effect is a consequence of the electron donation from the nitrogen to the metal, which reduces the electron density at the nitrile carbon.
The magnitude of the coordination-induced shift in the 13C NMR spectrum can provide insights into the electronic effects within the complex. For instance, the presence of strong electron-donating co-ligands can increase the electron density on the metal center, leading to enhanced back-bonding to other ligands and potentially influencing the 13C chemical shift of the coordinated acetonitrile.
Interactive Data Table: Representative 13C Chemical Shifts of Coordinated Acetonitrile
| Complex Type | Metal Ion | δ(¹³C) of C≡N (ppm) | Shift from Free MeCN (ppm) |
| [M(CH₃CN)ₓ]ⁿ⁺ | Various | 120 - 135 | +2 to +17 |
| Organometallic Fe Complexes | Fe(II) | ~125 | +7 |
| Pd(II)-NHC Complexes | Pd(II) | ~122 | +4 |
Note: The data presented are representative values from various sources and may vary depending on the specific ligands and solvent.
Mixed-Ligand Complexes Involving Benzenecarbothioamide and Acetonitrile
The simultaneous coordination of benzenecarbothioamide and acetonitrile to a single metal center gives rise to mixed-ligand complexes with unique structural and electronic properties. Benzenecarbothioamide, a thioamide ligand, can coordinate through either the sulfur or nitrogen atom, or in a bidentate fashion, introducing further complexity and potential for isomerism.
In octahedral mixed-ligand complexes of the type [M(benzenecarbothioamide)ₓ(acetonitrile)ᵧ(L)z], where L represents other co-ligands, various stereoisomers are possible. The arrangement of the ligands around the central metal ion is dictated by a combination of electronic and steric factors.
For a complex with the general formula [MA₂B₄], where A is benzenecarbothioamide and B is acetonitrile, two common geometric isomers are cis and trans. In the cis isomer, the two benzenecarbothioamide ligands are adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides of the metal center (180° apart). The preference for one isomer over the other can be influenced by the steric bulk of the benzenecarbothioamide ligand and the potential for intramolecular interactions, such as hydrogen bonding.
For complexes with the formulation [MA₃B₃], two different geometric isomers, facial (fac) and meridional (mer), can exist. csbsju.edu In the fac isomer, the three identical ligands occupy the corners of one triangular face of the octahedron. In the mer isomer, the three ligands lie in a plane that bisects the octahedron. The relative stability of these isomers is often governed by ligand-ligand repulsion and the electronic preferences of the metal center.
The coordination behavior of benzenecarbothioamide and acetonitrile in mixed-ligand complexes can be significantly modulated by the presence of other co-ligands, such as phosphanes and halides.
Influence of Phosphane Ligands:
Phosphane ligands, such as triphenylphosphine (PPh₃), are known for their strong σ-donor and variable π-acceptor properties. The introduction of a phosphane ligand into the coordination sphere can influence the metal-ligand bonding of both benzenecarbothioamide and acetonitrile through several mechanisms:
Trans Influence: A strong σ-donating ligand like a phosphane can weaken the bond of the ligand positioned trans to it. This effect can lead to a lengthening of the metal-ligand bond opposite to the phosphane.
Electronic Effects: The strong electron-donating nature of phosphanes increases the electron density on the metal center. This enhanced electron density can lead to stronger back-bonding to π-acceptor ligands like acetonitrile, which could potentially be observed as a smaller blue shift in the C≡N stretching frequency compared to complexes without phosphanes.
Steric Effects: The bulky nature of many phosphane ligands can impose significant steric constraints, influencing the preferred stereochemistry of the complex and potentially favoring less sterically hindered isomers.
Influence of Halide Ligands:
Halide ligands (F⁻, Cl⁻, Br⁻, I⁻) are classic anionic ligands with varying donor properties. Their presence in the coordination sphere can impact the coordination of benzenecarbothioamide and acetonitrile in the following ways:
Electronic Effects: As anionic ligands, halides increase the electron density on the metal center, though to a lesser extent than many phosphanes. This can influence the strength of the bonds to the neutral benzenecarbothioamide and acetonitrile ligands.
Bridging Capability: Halide ligands, particularly chloride and bromide, are known to act as bridging ligands, connecting two or more metal centers. This can lead to the formation of polynuclear complexes with distinct structural and magnetic properties.
Stereochemical Control: The size and charge of the halide ligand can influence the packing in the solid state and the preferred coordination geometry. For instance, the larger size of bromide and iodide compared to chloride can lead to different stereochemical outcomes. nih.gov
Spectroscopic Characterization of Acetonitrile;benzenecarbothioamide Systems
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups involved in coordination. By analyzing the vibrational frequencies of specific bonds, it is possible to deduce the nature of the interaction between benzenecarbothioamide and acetonitrile (B52724) in a complex.
The thioamide group (-C(=S)NH₂) of benzenecarbothioamide has several characteristic vibrational modes that are sensitive to its chemical environment. The N-H stretching vibrations are typically observed in the region of 3100-3400 cm⁻¹. cdnsciencepub.com For instance, in thiosemicarbazide, a related thioamide, N-H stretching bands have been assigned near 3170 cm⁻¹ and 3400 cm⁻¹. cdnsciencepub.comresearchgate.net The exact position is influenced by hydrogen bonding and molecular structure. researchgate.net
The C=S stretching vibration is more complex and can be coupled with other vibrations, such as N-C-N stretching. researchgate.net Its absorption is found over a broad range, from below 800 cm⁻¹ to over 1500 cm⁻¹. researchgate.net In many thiosemicarbazones, a band in the 805-830 cm⁻¹ region is attributed to a relatively pure C=S stretch. researchgate.net Another strong band, often referred to as the "B band," appears in the 1400-1600 cm⁻¹ range for thioamides and is considered to have a decisive contribution from C-N vibration. scispace.com Coordination of the sulfur atom to a metal center typically leads to a shift in the C=S stretching frequency, indicating the involvement of the thioamide in bonding. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| ν(N-H) | 3100 - 3400 | Sensitive to hydrogen bonding. Can appear as multiple bands. cdnsciencepub.comresearchgate.net |
| δ(N-H) | ~1630 | Amine NH₂ scissoring vibration. cdnsciencepub.com |
| Thioamide "B" band | 1400 - 1600 | Primarily a C-N stretching character; sensitive to S-alkylation and complex formation. scispace.com |
| ν(C=S) | 800 - 1500 | Position is highly dependent on substitution and coupling with other modes. A band around 805-830 cm⁻¹ is often assigned to this stretch. researchgate.net |
Acetonitrile (CH₃CN) exhibits a characteristic nitrile stretching vibration (νC≡N). In its free, liquid state, this band appears around 2253 cm⁻¹. researchgate.net When acetonitrile acts as a ligand and coordinates to a metal cation through its nitrogen atom, the νC≡N frequency typically shifts to a higher wavenumber (a blueshift). researchgate.net This shift is a reliable indicator of coordination.
The magnitude of the blueshift reflects the strength of the metal-nitrile bond and the electronegativity of the cation. researchgate.net For example, interaction with strong Lewis acids or cations like Li⁺ results in a higher force constant for the C≡N bond, causing the frequency to increase. researchgate.netcapes.gov.br In deuterated acetonitrile (CD₃CN), where Fermi resonance is absent, the free νC≡N transition is observed at 2262 cm⁻¹. researchgate.net The sensitivity of this band makes it an excellent probe for studying cation-solvent interactions and coordination in complex systems. researchgate.nettemple.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, etc.)
NMR spectroscopy provides detailed information about the structure and electronic environment of atoms in the solution phase. By analyzing chemical shifts, coupling constants, and relaxation times, one can elucidate the molecular structure and dynamics of acetonitrile-benzenecarbothioamide systems.
Upon formation of a complex, the chemical shifts of the protons and carbons in both the benzenecarbothioamide and acetonitrile ligands are expected to change. The ¹H NMR spectrum of free acetonitrile shows a singlet for the methyl protons. chemicalbook.com In benzenecarbothioamide, distinct signals will be present for the N-H protons and the protons of the phenyl group.
When these molecules coordinate to a paramagnetic center, the signals can be shifted significantly, sometimes beyond the typical diamagnetic range (0-15 ppm). researchgate.net For instance, the formation of silver(I)-NHC complexes in acetonitrile-d₃ shows notable changes in the chemical shifts of the ligand protons, confirming complexation. researchgate.net The disappearance or significant downfield shift of the N-H proton signals in benzenecarbothioamide would be a strong indicator of its involvement in coordination or deprotonation. researchgate.net Similarly, changes in the chemical shifts of the aromatic protons of the thioamide and the methyl protons of acetonitrile would confirm their roles as ligands.
| Compound/Group | Nucleus | Typical Chemical Shift (δ, ppm) | Expected Shift Upon Coordination |
|---|---|---|---|
| Acetonitrile (CH₃) | ¹H | ~2.1 (in CD₃CN) nmrs.io | Shift depends on the nature of the metal center (paramagnetic or diamagnetic). |
| Benzenecarbothioamide (Aromatic) | ¹H | 7.3 - 7.8 | Shifts in aromatic proton signals indicate changes in the electronic environment. rsc.org |
| ¹³C | 127 - 145 | Coordination can induce shifts in carbon resonances. rsc.org | |
| Benzenecarbothioamide (NH₂) | ¹H | Broad signal, variable position | Significant downfield shift or disappearance upon coordination or deprotonation. researchgate.net |
| Benzenecarbothioamide (C=S) | ¹³C | ~209 rsc.org | Shift indicates coordination through the sulfur atom. |
NMR is a primary technique for determining the three-dimensional structure of molecules in solution. For complex systems involving benzenecarbothioamide and acetonitrile, various NMR experiments can be employed. Two-dimensional techniques like COSY (Correlation Spectroscopy) can establish proton-proton coupling networks within the benzenecarbothioamide ligand, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and more distant carbons, respectively. bmrb.io This information is crucial for assigning all signals and confirming the ligand's structural integrity upon coordination.
For paramagnetic complexes, the analysis can be more complex but also more rewarding, providing information on the spin state of the metal ion. researchgate.net The separation of chemical shifts into contact and pseudocontact contributions can offer detailed geometric information about the complex in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. It is particularly useful for studying coordination compounds, as the formation of metal-ligand bonds often gives rise to new, characteristic absorption bands.
Acetonitrile is a common solvent for UV-Vis spectroscopy because it is transparent at wavelengths above 200 nm, allowing the electronic transitions of the solute to be observed without interference. americanlaboratory.comitwreagents.com Benzenecarbothioamide is expected to have absorptions in the UV region corresponding to n → π* and π → π* transitions associated with the thio-carbonyl and phenyl chromophores.
When benzenecarbothioamide and acetonitrile are coordinated to a transition metal ion, new absorption bands may appear in the visible region of the spectrum. These are often due to d-d transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) events. For example, studies on cobalt complexes with thioamide-containing ligands in acetonitrile have utilized UV-Vis spectroscopy to characterize the species formed upon chemical reduction, observing the appearance and disappearance of specific absorption bands corresponding to different oxidation states of the metal center. researchgate.net The appearance of such new bands provides direct evidence of the formation of a coordination complex involving the ligands and the metal ion.
Raman Spectroscopy for In Situ Reaction Monitoring and Structural Insights
Raman spectroscopy is a powerful, non-invasive analytical technique that provides detailed structural information and is exceptionally well-suited for the in situ monitoring of chemical reactions. lookchem.comaiche.org By tracking vibrational, rotational, and other low-frequency modes in a system, it can identify specific functional groups and follow their transformation in real-time. researchgate.net
In systems containing acetonitrile and benzenecarbothioamide, Raman spectroscopy can clearly distinguish the characteristic vibrational modes of each component. Acetonitrile exhibits a very strong and sharp Raman peak for the C≡N (nitrile) stretch, which is a reliable spectroscopic marker. researchgate.netchemicalbook.com Benzenecarbothioamide possesses several characteristic bands, including those from the phenyl ring and the C=S (thione) group, which are sensitive to the molecule's chemical environment and participation in reactions. nih.gov
The primary advantage of Raman spectroscopy is its application in real-time reaction analysis. aiche.org For a reaction involving benzenecarbothioamide in an acetonitrile solvent, a Raman probe can be inserted directly into the reaction vessel. lookchem.com This allows for the continuous collection of spectra as the reaction proceeds. The progress of the reaction can be monitored by observing:
Decrease in Reactant Signal: The intensity of Raman peaks corresponding to the starting materials, such as the C=S stretch of benzenecarbothioamide, will decrease as it is consumed. aiche.org
Increase in Product Signal: New peaks characteristic of the forming product will appear and their intensity will grow over time. aiche.org
Kinetic Analysis: By plotting the intensity of reactant or product peaks against time, reaction kinetics can be determined, helping to identify the reaction endpoint and optimize process efficiency. aiche.orgresearchgate.net
This method avoids the need for sample extraction and preparation, preserving the integrity of the reaction and providing a continuous data stream. lookchem.com The technique has been successfully used to monitor various transformations on solid supports and in solution, including conversions of functional groups and click reactions. lookchem.com
The table below lists key Raman shifts for the primary compounds, which serve as diagnostic markers for structural analysis and reaction monitoring.
| Compound | Vibrational Mode | Raman Shift (cm⁻¹) |
| Acetonitrile | C-C Stretch | ~920 |
| Acetonitrile | C≡N Stretch | ~2250 |
| Acetonitrile | C-H Stretch | ~2942 |
| Benzenecarbothioamide | Phenyl Ring Mode | ~1000 |
| Benzenecarbothioamide | Phenyl Ring Mode | ~1290 |
| Benzenecarbothioamide | C=S Stretch (Thione) | ~1250 - 1050 |
| Benzenecarbothioamide | Phenyl Ring Mode | ~1590 |
Data compiled from various spectroscopic databases and literature. researchgate.netnih.gov
Theoretical and Computational Investigations of Acetonitrile;benzenecarbothioamide Systems
Quantum Chemical Calculations (DFT, HF, etc.)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for understanding molecular properties at the electronic level. These ab initio and DFT methods would be essential for elucidating the intrinsic properties of benzenecarbothioamide and its specific interactions with acetonitrile (B52724) molecules in a vacuum or using implicit solvent models.
Geometry Optimization and Prediction of Molecular Structures
The initial step in a computational study involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For the benzenecarbothioamide-acetonitrile system, calculations would optimize the structure of the isolated benzenecarbothioamide molecule and, more importantly, the geometry of the complex formed by one or more acetonitrile molecules interacting with benzenecarbothioamide. This would reveal the preferred orientation and intermolecular distances, providing a static picture of the interaction. Studies on other amide and thioamide systems show that such optimizations are crucial for understanding the planarity and conformational preferences of the molecule. mdpi.com
Electronic Structure Analysis (Molecular Orbitals, Charge Distribution)
Once the geometry is optimized, an analysis of the electronic structure provides deep insights into the molecule's reactivity and properties. This involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting molecular reactivity and stability. nih.gov
Natural Bond Orbital (NBO) analysis would be performed to understand charge distribution, delocalization of electron density, and the nature of the bonds. For the benzenecarbothioamide-acetonitrile complex, NBO analysis could quantify the charge transfer occurring during the formation of intermolecular bonds, such as hydrogen bonds. scispace.com A Molecular Electrostatic Potential (MEP) map would visually identify the electron-rich and electron-poor regions of the molecules, indicating the most likely sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net
Prediction of Spectroscopic Properties (IR, NMR, UV-Vis)
Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. nih.govnih.gov
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of benzenecarbothioamide and its complex with acetonitrile. Shifts in the vibrational frequencies of key functional groups (like N-H and C=S in benzenecarbothioamide or C≡N in acetonitrile) upon complexation provide strong evidence for intermolecular interactions, particularly hydrogen bonding. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govscispace.com Changes in the chemical shifts of protons and carbons near the interaction sites in the benzenecarbothioamide-acetonitrile complex, compared to the isolated molecules, would reflect the altered electronic environment due to solvent interaction.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govresearchgate.net This analysis would yield the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., n→π, π→π), explaining how the solvent might influence the photophysical properties of benzenecarbothioamide.
Quantitative Analysis of Hydrogen Bonding and Intermolecular Interaction Energies
A primary focus of a computational study on this system would be the hydrogen bonds between the N-H protons of benzenecarbothioamide and the nitrogen atom of acetonitrile. The strength of these interactions can be quantified by calculating the interaction energy, corrected for basis set superposition error (BSSE). The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool used to analyze the electron density topology, providing evidence for the existence of a bond and estimating its strength based on properties at the bond critical point. researchgate.netnih.gov Such analyses have been instrumental in characterizing both strong and weak hydrogen bonds in a variety of systems. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a detailed view of a small number of molecules in a static state, Molecular Dynamics (MD) simulations are used to study the behavior of a larger system over time, providing insights into dynamic processes and bulk solvent effects. researchgate.netresearchgate.net
Investigation of Solvent Effects on Molecular Conformation and Interaction (e.g., Acetonitrile's Role)
An MD simulation would involve placing a benzenecarbothioamide molecule in a simulation box filled with a large number of explicit acetonitrile molecules. The simulation would track the movements and interactions of all atoms over a period of nanoseconds. researchgate.net
This approach allows for the investigation of:
Solvation Shell Structure: Analysis of radial distribution functions (RDFs) would reveal the arrangement and density of acetonitrile molecules in the immediate vicinity (solvation shells) of different parts of the benzenecarbothioamide molecule.
Conformational Dynamics: The simulation would show how the acetonitrile solvent influences the conformational flexibility of benzenecarbothioamide, such as the rotation around its single bonds.
Dynamic Hydrogen Bonding: MD simulations can track the formation and breaking of hydrogen bonds over time, providing a dynamic picture of the solute-solvent interactions and calculating the average lifetime and number of hydrogen bonds.
Although no specific data exists for the benzenecarbothioamide-acetonitrile system, the combined application of these quantum mechanical and molecular dynamics methods represents a robust and standard approach for a comprehensive theoretical investigation.
Studies on Preferential Solvation Phenomena
In solvent mixtures, the composition of the solvent shell immediately surrounding a solute molecule can differ from the composition of the bulk solvent. This phenomenon, known as preferential solvation, is dictated by the specific intermolecular interactions between the solute and the solvent components. For a system of benzenecarbothioamide in acetonitrile, particularly when another solvent is present, understanding preferential solvation is key to predicting its behavior in solution.
Theoretical studies can elucidate the nature and extent of these interactions. While direct experimental studies on the benzenecarbothioamide-acetonitrile system are not extensively documented in the literature, the principles can be inferred from studies on similar systems, such as those involving polar solutes in acetonitrile-based binary mixtures. rsc.orgsemanticscholar.org For instance, studies on ions in acetonitrile-benzene mixtures have shown that specific ion-solvent interactions with acetonitrile can occur. niscpr.res.in
Computational methods like Monte Carlo (MC) or Molecular Dynamics (MD) simulations are powerful tools to investigate the solvation structure. These simulations can model the arrangement of acetonitrile molecules around the benzenecarbothioamide molecule, revealing the preferred orientation and interaction sites. The quasi-lattice quasi-chemical (QLQC) theory is another approach that can be applied to determine the degree of preferential solvation. semanticscholar.org By analyzing parameters such as radial distribution functions and coordination numbers obtained from simulations, a quantitative picture of the local solvent environment can be constructed.
Table 1: Hypothetical Simulation Data for Preferential Solvation of Benzenecarbothioamide in an Acetonitrile/Co-solvent Mixture
| Parameter | Value | Interpretation |
| Local Mole Fraction of Acetonitrile | > Bulk Mole Fraction | Indicates preferential solvation of benzenecarbothioamide by acetonitrile. |
| Benzenecarbothioamide-Acetonitrile RDF Peak | High intensity at short distance | Strong, specific interactions are present between the solute and acetonitrile. |
| Coordination Number of Acetonitrile | Higher than Co-solvent | More acetonitrile molecules are in the first solvation shell of the solute. |
This table presents hypothetical data to illustrate how computational results would be interpreted in a study of preferential solvation.
Structure-Activity Relationship (SAR) Studies Through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. Computational modeling, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, is a cornerstone of modern drug design and is highly applicable to benzenecarbothioamide derivatives. nih.govnih.gov These methods are used to identify the key structural features of a molecule that are essential for its activity. researchgate.net
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in 3D-QSAR studies. nih.gov These methods involve the following steps:
A series of benzenecarbothioamide analogues with known biological activities are selected.
The 3D structures of these molecules are generated and aligned based on a common scaffold.
Steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated around each molecule.
Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates these calculated fields with the observed biological activities. nih.gov
The resulting 3D contour maps from CoMFA and CoMSIA analyses visually represent regions where modifications to the benzenecarbothioamide structure would likely enhance or diminish its activity. For example, a map might indicate that adding a bulky group in one region or an electronegative group in another would be beneficial. This information provides a rational basis for designing new, more potent derivatives. nih.gov
Table 2: Illustrative 3D-QSAR Model Statistics for a Hypothetical Series of Benzenecarbothioamide Derivatives
| Statistical Parameter | CoMFA Model | CoMSIA Model | Interpretation |
| q² (Cross-validated r²) | 0.743 | 0.734 | Good internal predictive ability of the model. nih.gov |
| r² (Non-cross-validated r²) | 0.913 | 0.869 | Strong correlation between predicted and observed activities. nih.gov |
| Steric Field Contribution | 65% | 30% | Indicates that the shape and size of the molecule are major determinants of its activity. |
| Electrostatic Field Contribution | 35% | 40% | Highlights the importance of charge distribution for the molecule's activity. |
This table is a hypothetical representation of statistical results from a 3D-QSAR study, based on typical values reported in the literature for similar analyses. nih.gov
Predictive Modeling for Chemical Reactivity and Rational Synthetic Design
Computational chemistry offers powerful tools for predicting the chemical reactivity of molecules like benzenecarbothioamide and for the rational design of synthetic pathways. nih.govwiley.com These methods allow for the in-silico investigation of reaction mechanisms, transition states, and potential products, thereby guiding experimental work. rsc.org
Predicting Chemical Reactivity: Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), can provide deep insights into the electronic structure of benzenecarbothioamide. nih.govchemrxiv.org These calculations can identify:
Reactive Sites: By calculating properties like electrostatic potential maps, frontier molecular orbitals (HOMO and LUMO), and atomic charges, one can predict which parts of the molecule are most susceptible to nucleophilic or electrophilic attack.
Reaction Barriers: QM methods can compute the energy profiles of potential reaction pathways, including the energies of transition states. nih.gov This allows for the prediction of the most favorable reaction route and an estimation of reaction rates.
Rational Synthetic Design: The insights gained from reactivity predictions are invaluable for rational synthetic design. researchgate.netnih.gov Instead of a trial-and-error approach, chemists can use computational results to:
Select Optimal Reagents: By understanding the electronic requirements of a desired transformation on the benzenecarbothioamide core, appropriate reagents can be chosen.
Design Novel Derivatives: Computational models can be used to screen virtual libraries of benzenecarbothioamide derivatives for desired properties before committing to their synthesis. nih.gov
Optimize Reaction Conditions: While direct modeling of solvent and temperature effects can be complex, computational studies can provide a foundational understanding that helps in refining experimental conditions.
Machine learning models, trained on large datasets of chemical reactions, are also emerging as a powerful tool for predicting reaction outcomes and suggesting synthetic routes. nih.gov
Table 3: Application of Computational Methods in Reactivity Prediction and Synthetic Design
| Computational Method | Application for Benzenecarbothioamide | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential. | Identification of electrophilic and nucleophilic sites, predicting reactivity towards various reagents. chemrxiv.org |
| Transition State Searching | Modeling the reaction pathway for a specific transformation (e.g., N-alkylation). | Determination of activation energy barriers, providing insight into reaction kinetics. nih.gov |
| Molecular Docking | Simulating the interaction of benzenecarbothioamide derivatives with a biological target. | Predicting binding affinity and orientation, guiding the design of bioactive molecules. nih.gov |
| Virtual Screening | Docking a large library of virtual benzenecarbothioamide analogues into a target's active site. | Prioritizing a smaller set of promising compounds for actual synthesis and testing. nih.gov |
Reaction Mechanisms and Catalysis Involving Acetonitrile and Benzenecarbothioamide
Mechanistic Pathways of Complex Formation in Acetonitrile (B52724) Solvent
The formation of metal complexes with benzenecarbothioamide in acetonitrile is a fundamental step in many catalytic processes. Acetonitrile, a polar aprotic solvent with a significant dipole moment and coordinating ability, often plays a dual role as the reaction medium and as a labile ligand. Transition metal nitrile complexes are well-documented, with the nitrile ligand typically being weakly basic and thus easily displaced. wikipedia.org
The coordination of benzenecarbothioamide to a metal center in acetonitrile generally proceeds via the displacement of one or more acetonitrile ligands from the metal's coordination sphere. Benzenecarbothioamide, possessing both a soft sulfur donor and a harder nitrogen donor, can coordinate to metal centers in a monodentate or bidentate fashion. The sulfur atom is the more common coordination site due to its soft nature, which aligns well with many transition metals used in catalysis.
The mechanistic pathway for complex formation can be generalized as follows:
Solvation of the Metal Precursor: The metal salt or precursor is initially solvated by acetonitrile, forming a metal-acetonitrile complex, such as [M(NCCH₃)ₓ]ⁿ⁺.
Ligand Exchange: Benzenecarbothioamide, present in the solution, displaces the weakly bound acetonitrile ligands to form a new complex. This is an equilibrium process, and the extent of complex formation depends on the relative coordinating strengths of acetonitrile and benzenecarbothioamide, as well as their respective concentrations.
Research on thioamide-based transition metal complexes has shown that the coordination chemistry of this class of ligands is rich and varied. researchgate.net For instance, the reaction of α-bromoamides with thiobenzamide (B147508) in acetonitrile can lead to the formation of thiazole (B1198619) derivatives, a process that inherently involves the coordination of the thioamide to reaction intermediates. researchgate.net The initial step is the S-alkylation of the thioamide, which is facilitated by the polar nature of the acetonitrile solvent.
A study on the reactivity of M(II)-hydroxide complexes (M = Cu, Ni) with acetonitrile revealed the formation of novel M(II)-cyanomethide complexes, highlighting the ability of acetonitrile to react at the metal center. researchgate.net This underscores the non-innocent role acetonitrile can play, moving beyond a simple solvent to an active participant in the formation of the catalytic species.
The following table summarizes representative metal complexes formed with thioamide or related ligands in acetonitrile, illustrating the diversity of coordination modes.
| Metal Center | Ligand(s) | Solvent | Resulting Complex Type | Reference |
| Palladium(II) | Thienyl thioamide | Acetonitrile | Pd(II)-bisthioamide complex | researchgate.net |
| Platinum(II) | Benzo[h]quinoline, 4-(trifluoromethyl)pyrimidine-2-thiol | Acetonitrile | Dinuclear Pt(II) complex | researchgate.net |
| Molybdenum(V) | Thiosemicarbazone derivatives | Acetonitrile | Dinuclear Mo(V) complex with thioamide coordination | nih.gov |
| Copper(II), Nickel(II) | Pyridine(dicarboxamide) | Acetonitrile | M(II)-cyanomethide complex | researchgate.net |
Role of Acetonitrile in Reaction Selectivity, Including Stereoselectivity in Glycosylation
Acetonitrile is well-known to have a profound impact on the selectivity of chemical reactions, particularly stereoselectivity. In the context of glycosylation, a cornerstone of carbohydrate chemistry, the choice of solvent is critical in determining the stereochemical outcome at the anomeric center.
The use of acetonitrile as a solvent in glycosylation reactions often favors the formation of 1,2-trans glycosides. This is attributed to the "nitrile effect," where acetonitrile participates in the reaction mechanism. When a glycosyl donor with a participating group at C-2 is activated, an intermediate acyloxonium ion is formed. In a non-participating solvent, this can lead to a mixture of α and β products. However, in acetonitrile, an α-nitrilium ion intermediate can be formed by the attack of acetonitrile on the oxocarbenium ion from the β-face. Subsequent attack by the glycosyl acceptor from the opposite face (α-face) leads to the formation of the β-glycoside (1,2-trans product).
Recent advances in stereoselective glycosylation have further highlighted the role of acetonitrile. For example, (salen)Co catalysts have been used for the synthesis of 1,2-trans glycosides at room temperature in acetonitrile. nih.gov The stereoselectivity of this system can be altered by switching to an ether solvent, demonstrating the direct influence of the solvent on the reaction outcome.
While direct examples of glycosylation using a benzenecarbothioamide-derived glycosyl donor are not prevalent in the literature, the principles derived from studies using thioglycosides and other thio-functionalized donors are applicable. Thioglycosides are a class of glycosyl donors that are activated by thiophilic promoters. It has been shown that in glycosylation reactions using thioglycosides, a combination of an aryl(trifluoroethyl)iodonium triflimide promoter and a nitrile solvent can activate the donor through a highly selective pathway. nih.gov
Furthermore, dual catalytic systems, such as thiourea (B124793) and phosphoric acid, have been employed for the stereocontrolled synthesis of aminodeoxy-O-glycosides, achieving high yields and exceptional stereoselectivity. nih.gov The interplay of the catalyst, substrate, and solvent, which is often a chlorinated solvent or toluene (B28343) in these specific examples, is crucial for the observed selectivity. The use of acetonitrile in similar systems could be expected to influence the stereochemical outcome through the mechanisms described above.
The following table presents data on the effect of solvents on the stereoselectivity of glycosylation reactions, illustrating the significant role of acetonitrile.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl thiocresol | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Aryl(trifluoroethyl)iodonium triflimide | Acetonitrile /Dichloromethane (1:1) | 1:19 (β-selective) | nih.gov |
| 2,3,4,6-Tetra-O-acetyl-D-galactopyranosyl bromide | 1-Octanol | Silver(I) oxide/TfOH | Acetonitrile | 1:4.3 (β-selective) | umsl.edu |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate | Cholesterol | (salen)Co catalyst | Acetonitrile | 1,2-trans only | nih.gov |
Advanced Research Avenues for Acetonitrile;benzenecarbothioamide Research
Development of Novel Coordination Polymers and Supramolecular Architectures
The ability of benzenecarbothioamide to act as a ligand, combined with the properties of acetonitrile (B52724) as a solvent or co-ligand, is enabling the design of new coordination polymers and supramolecular structures with unique properties.
Benzenecarbothioamide and its derivatives are effective ligands for building coordination polymers due to the presence of both nitrogen and sulfur donor atoms (N,S-bidentate ligands). nih.gov These ligands can coordinate with various metal ions to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govmdpi.comrsc.org The synthesis of these materials often occurs under hydrothermal conditions, where acetonitrile can be used as a solvent. researchgate.net The structure of the resulting polymer is influenced by factors such as the metal ion used, the specific ligands, the reaction temperature, and pH. nih.gov For example, different cobalt-based coordination polymers can be formed with the same linker by varying the pH and temperature. nih.gov
Supramolecular assembly represents another significant research direction. The thioamide group (–C(S)NH–) is an excellent hydrogen-bonding motif. tue.nlnih.gov The substitution of an amide's carbonyl oxygen with sulfur alters the hydrogen bonding properties, creating strong, directional interactions that can drive the self-assembly of molecules into well-defined, one-dimensional helical polymers in solution. tue.nlnih.govnih.gov Studies on N,N',N''-Trialkylbenzene-1,3,5-tris(carbothioamide)s have shown they self-assemble into stable columnar structures through threefold intermolecular hydrogen bonding. tue.nlnih.gov Acetonitrile, as a polar aprotic solvent, can influence these delicate non-covalent interactions, providing a medium to control the assembly process.
Table 1: Examples of Coordination Polymers and Supramolecular Systems
Exploration of New Synthetic Applications for Benzenecarbothioamide Derivatives
Benzenecarbothioamide and related thioamides are versatile building blocks in organic chemistry. nih.govmdpi.com Their unique reactivity, stemming from the sulfur atom, allows for transformations that are not possible with their amide counterparts. nih.gov
A primary application is in the synthesis of heterocyclic compounds, particularly thiazoles, which are important structural motifs in many biologically active molecules. chemicalbook.com Thiobenzamide (B147508) serves as a direct precursor to the 2-phenyl-thiazole core structure. chemicalbook.com Furthermore, thioamides are increasingly used in peptide chemistry. nih.govacs.org Incorporating a thioamide bond in place of an amide bond in a peptide can offer protection against enzymatic degradation and can be used as a probe to study protein folding and dynamics. nih.govnih.gov
Recent synthetic advances focus on developing more efficient and environmentally friendly methods for creating thioamides and their derivatives. mdpi.com This includes one-pot synthesis strategies from a wide range of starting materials like aryl methanol, amines, and elemental sulfur. mdpi.com Researchers are also exploring novel C-C bond cleavage reactions to produce aryl thioamides from substrates like β-nitrostyrene. mdpi.com
Table 2: Selected Synthetic Transformations of Benzenecarbothioamide and Derivatives
Integration of Green Chemistry Principles Using Acetonitrile as a Sustainable Solvent or Reactant
The principles of green chemistry are increasingly guiding synthetic strategies, and the role of acetonitrile is a key part of this conversation. researchgate.net Acetonitrile is a widely used polar aprotic solvent in organic synthesis, including for high-performance liquid chromatography (HPLC), the manufacture of pharmaceuticals, and as a medium for reactions like esterifications. wikipedia.orgnih.govlabproinc.com
From a green chemistry perspective, acetonitrile presents a mixed profile. It is often considered a greener alternative to hazardous chlorinated solvents (like dichloromethane) and some amide solvents. nih.gov Efforts are focused on efficient recovery and recycling of acetonitrile from industrial processes to minimize environmental impact and cost. researchgate.net However, its primary production method is as a byproduct of acrylonitrile (B1666552) manufacturing, which is not an inherently green process. acs.org This has spurred research into alternative, more sustainable synthesis routes for acetonitrile itself, such as from bio-based ethanol (B145695). acs.org
Beyond its role as a solvent, acetonitrile is a valuable C2 building block in organic synthesis. mdpi.comresearchgate.net It can serve as a source of nitrogen or a cyanomethyl group (–CH2CN) in various reactions, including electrochemical synthesis. mdpi.comresearchgate.net Using acetonitrile as both the solvent and a reactant aligns with the green chemistry principle of atom economy, reducing the need for additional reagents. mdpi.com Recent research has demonstrated its use in the copper-catalyzed cyanomethylation of imines and the electrochemical synthesis of oxazoles, where it acts as both solvent and nitrogen source. mdpi.com
Table 3: Green Chemistry Profile of Acetonitrile
Application of Advanced Spectroscopic and Diffraction Techniques for In Situ Studies
To fully understand and optimize the formation of coordination polymers and the mechanisms of synthetic reactions involving benzenecarbothioamide, researchers are turning to advanced analytical techniques that can monitor these processes in real-time (in situ).
Spectroscopic methods are invaluable for studying reaction kinetics and identifying transient intermediates. The thioamide functional group has distinct spectroscopic signatures that differentiate it from its amide analog. For instance, the C=S bond has a UV absorption maximum around 265 nm and an IR stretching frequency near 1120 cm⁻¹, which are significantly different from the amide C=O bond. nih.gov This allows techniques like in-situ UV/Vis or IR spectroscopy to monitor the progress of thionation reactions or other transformations.
Advanced diffraction techniques are critical for elucidating the complex 3D structures of the resulting materials. numberanalytics.com For studying dynamic processes, such as the flexible bending of coordination polymer crystals, synchrotron microfocus X-ray diffraction (μ-SCXRD) is a powerful tool. acs.org This technique uses high-intensity X-ray beams to collect high-quality data from very small or moving crystal domains, providing atomic-level insights into structural changes as they occur. numberanalytics.comacs.org For solution-state studies, especially in aqueous systems, neutron diffraction is uniquely powerful because of its sensitivity to hydrogen atoms, enabling detailed characterization of solvent-solute interactions that are crucial in supramolecular assembly. acs.org
Table 4: Advanced Analytical Techniques and Their Applications
Compound Index
Q & A
Q. What are effective synthetic routes for benzenecarbothioamide derivatives in academic research?
Methodological Answer: Benzenecarbothioamide derivatives are typically synthesized via condensation reactions. A robust "one-pot" method involves reacting cyclopropanecarbonyl chloride with ammonium isothiocyanate and hydrazides in acetonitrile under reflux conditions. This approach achieves high yields (>80%) and purity, critical for pharmacological studies . For derivatives with oxadiazole moieties (e.g., 3-(5-amino-1,3,4-oxadiazol-2-yl)benzenecarbothioamide), cyclization of thiosemicarbazide precursors in polar aprotic solvents like DMF is recommended .
Q. How can X-ray crystallography be optimized for structural elucidation of benzenecarbothioamide complexes?
Methodological Answer: For small-molecule crystallography, use the SHELX suite (SHELXL for refinement, SHELXS/D for structure solution) to handle twinned or high-resolution data . Preprocess data with WinGX to integrate intensity measurements and resolve ambiguities in hydrogen bonding networks (e.g., N–H⋯S interactions in carbothioamide groups) . Validate structures using PLATON to check for missed symmetry or disorder, particularly for torsion angles between benzene and carbothioamide planes (e.g., dihedral angles of 7.88–17.03°) .
Q. What role does acetonitrile play in chromatographic analysis of benzenecarbothioamide derivatives?
Methodological Answer: Acetonitrile’s low viscosity and high polarity make it ideal for reverse-phase HPLC and LC-MS. For mycotoxin analysis, a mobile phase of acetonitrile:water (98:2) with 0.1% formic acid enhances ionization efficiency in ESI-MS . Note that trace water in acetonitrile can induce side reactions (e.g., benzene polymerization in electrochemical studies), so pre-dry with molecular sieves .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic data for carbothioamide derivatives?
Methodological Answer: Contradictions often arise from hydrogen bonding motifs or torsional flexibility. For example, 4-methoxybenzenecarbothioamide exhibits two conformers with dihedral angles of 7.88° and 11.16° due to methoxy group orientation . To resolve discrepancies:
Q. What experimental design considerations prevent side reactions in acetonitrile-mediated electrochemical synthesis?
Methodological Answer: Acetonitrile’s high dielectric constant stabilizes ionic intermediates but can promote polymerization of aromatic substrates like benzene. Mitigation strategies include:
Q. How can microbial activity confound environmental studies of acetonitrile degradation?
Methodological Answer: In cave ecosystems, acetonitrile depletion correlates with microbial metabolism. To distinguish abiotic vs. biotic degradation:
- Conduct isotope tracing (¹³C-acetonitrile) to track microbial uptake .
- Use FTIR or GC-MS to monitor intermediates (e.g., acetic acid or ammonia).
- Compare degradation rates in sterile vs. non-sterile soil matrices.
Q. What analytical workflows validate biological activity claims for benzenecarbothioamide derivatives?
Methodological Answer: For antidiabetic activity (e.g., α-amylase inhibition >70% ):
- Standardize assays with p-nitrophenyl glucopyranoside as a substrate and acarbose as a positive control.
- Confirm compound purity via HPLC (retention time ±0.1 min) and HRMS (mass error <5 ppm).
- Address false positives by testing cytotoxicity in HepG2 cells (IC₅₀ >100 µM indicates selectivity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
